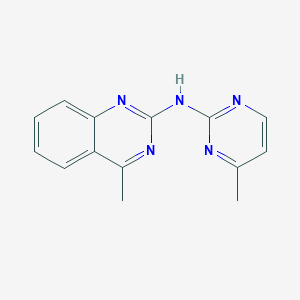

4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine (MPQA) is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. MPQA is a quinazoline derivative that has been synthesized by various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Applications De Recherche Scientifique

Antitrypanosomal Activity

This compound has been found to have potential antitrypanosomal activity. It has been tested for its in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense . Some of the compounds exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

The compound has shown excellent antiplasmodial activity. It has been tested against a causative organism of malaria, Plasmodium falciparum NF54 . The influence of the structural modifications on these activities is discussed .

Leukemia Treatment

Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This suggests that “4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine” might have potential applications in leukemia treatment.

Synthesis of New Derivatives

New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized from the corresponding amines, applying optimized Buchwald-Hartwig amination conditions . This indicates that “4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine” can be used as a starting material for the synthesis of new derivatives.

Disulfide Formation

A phosphine-mediated one-step disulfide formation from S-nitrosothiols has been developed . This reaction can convert unstable S-nitrosothiols to stable disulfides via sulfenamide intermediates under very mild conditions . It has the potential to be used for the detection of S-nitrosothiols .

Mécanisme D'action

Target of Action

Similar compounds, such as n-arylpyrimidin-2-amine derivatives, have been found to inhibit a number of kinases, such as bcr-abl kinase, rho-associated protein kinase, and glycogen synthase kinase (gsk3) . These kinases play crucial roles in cellular processes like cell cycle progression, signal transduction, and apoptosis .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell cycle progression and apoptosis . By inhibiting key kinases, these compounds can halt cell cycle progression, leading to cell death .

Result of Action

Similar compounds have shown antiproliferative activity against various cancer cell lines . By inhibiting key kinases and disrupting normal cellular processes, these compounds can induce cell death .

Propriétés

IUPAC Name |

4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5/c1-9-7-8-15-13(16-9)19-14-17-10(2)11-5-3-4-6-12(11)18-14/h3-8H,1-2H3,(H,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZDBKZLSVYSJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3C(=N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)

![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)

![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)

![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)

![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)